![molecular formula C6H10O6S B14308064 2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate CAS No. 112204-18-9](/img/structure/B14308064.png)
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate is an organic compound with the molecular formula C(6)H({10})O(_6)S. It features a sulfate ester group and a hydroxybutynyl ether moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-hydroxy-2-butyne-1-ol and ethylene oxide.
Reaction Steps:
Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The sulfate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are employed.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of 2-[(4-oxobut-2-yn-1-yl)oxy]ethyl hydrogen sulfate.
Reduction: Formation of 2-[(4-hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate.
Substitution: Formation of 2-[(4-hydroxybut-2-yn-1-yl)oxy]ethyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a prodrug or active pharmaceutical ingredient.
Diagnostics: Utilized in the development of diagnostic assays.
Industry
Surfactants: Component in the formulation of surfactants and detergents.
Polymers: Used in the synthesis of functional polymers with specific properties.
作用機序
The compound exerts its effects primarily through its functional groups. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing molecular recognition and binding. The sulfate ester group can undergo hydrolysis, releasing sulfate ions that can interact with various biological targets.
類似化合物との比較
Similar Compounds
2-[(4-Hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate: Similar structure but with an alkene instead of an alkyne.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl sulfate: Lacks the hydrogen sulfate group.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl phosphate: Contains a phosphate group instead of a sulfate group.
特性
CAS番号 |
112204-18-9 |
|---|---|
分子式 |
C6H10O6S |
分子量 |
210.21 g/mol |
IUPAC名 |
2-(4-hydroxybut-2-ynoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C6H10O6S/c7-3-1-2-4-11-5-6-12-13(8,9)10/h7H,3-6H2,(H,8,9,10) |
InChIキー |
VOUZFDATICNMHF-UHFFFAOYSA-N |
正規SMILES |
C(COS(=O)(=O)O)OCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


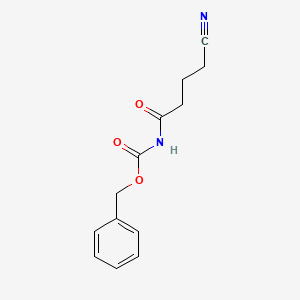
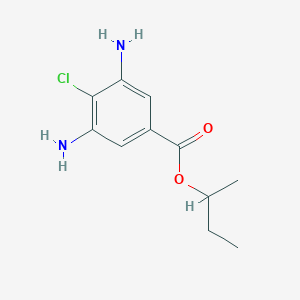
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
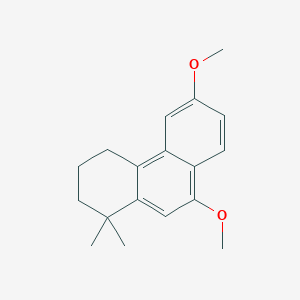
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
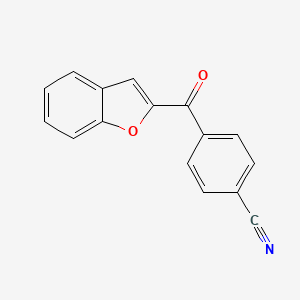
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
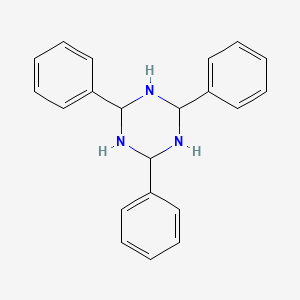
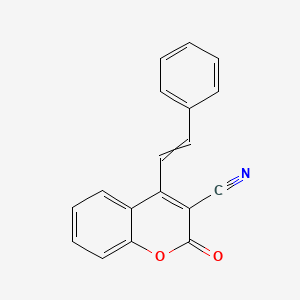
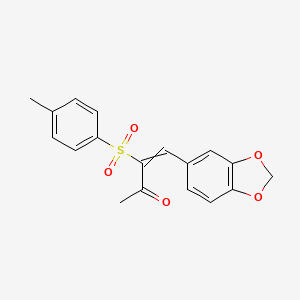
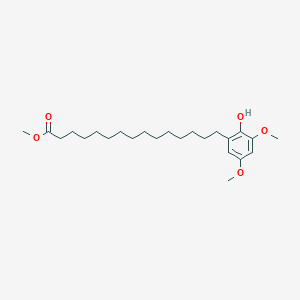
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
